4-Formamido-3-cresyl methylcarbamate
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Overview
Description
4-Formamido-3-cresyl methylcarbamate is an organic compound belonging to the carbamate family Carbamates are widely recognized for their diverse applications in medicinal chemistry, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Formamido-3-cresyl methylcarbamate typically involves the reaction of 4-formamido-3-cresol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. Common reagents used in this synthesis include catalysts like indium triflate and solvents such as toluene .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Formamido-3-cresyl methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the formamido group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as sodium hydroxide and various alkyl halides are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield formyl derivatives, while substitution reactions can produce a variety of substituted carbamates .
Scientific Research Applications
4-Formamido-3-cresyl methylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including its use in drug design and development.
Industry: Utilized in the production of pesticides, fungicides, and other agricultural chemicals.
Mechanism of Action
The mechanism of action of 4-Formamido-3-cresyl methylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction is often mediated through hydrogen bonding and conformational changes in the enzyme structure . The compound’s ability to modulate enzyme activity makes it a valuable tool in medicinal chemistry and drug design .
Comparison with Similar Compounds
Aminocarb: A carbamate ester with insecticidal properties.
Mexacarbate: Another carbamate insecticide known for its broad-spectrum activity.
Comparison: 4-Formamido-3-cresyl methylcarbamate stands out due to its unique formamido group, which imparts distinct chemical and biological properties. Unlike aminocarb and mexacarbate, which are primarily used as insecticides, this compound has broader applications in medicinal chemistry and enzyme inhibition .
Properties
CAS No. |
10234-35-2 |
---|---|
Molecular Formula |
C10H12N2O3 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
(4-formamido-3-methylphenyl) N-methylcarbamate |
InChI |
InChI=1S/C10H12N2O3/c1-7-5-8(15-10(14)11-2)3-4-9(7)12-6-13/h3-6H,1-2H3,(H,11,14)(H,12,13) |
InChI Key |
QZOYGMYHZQHLFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)NC)NC=O |
Origin of Product |
United States |
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